

Application Note: Structural Elucidation of 5-Ethyl-2,4-dimethylheptane using NMR Spectroscopy

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Compound of Interest

Compound Name: *5-Ethyl-2,4-dimethylheptane*

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Abstract

This document provides a comprehensive guide to the structural elucidation of **5-Ethyl-2,4-dimethylheptane** using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (^1H , ^{13}C , DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside predicted spectral data to facilitate the unambiguous assignment of all proton and carbon signals. This application note serves as a practical resource for researchers involved in the characterization of small organic molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution. For branched alkanes such as **5-Ethyl-2,4-dimethylheptane**, which lack chromophores for UV-Vis spectroscopy and may be difficult to crystallize for X-ray diffraction, NMR provides the definitive method for structural verification. A combination of 1D and 2D NMR experiments allows for the complete assignment of the carbon skeleton and the attached protons. Protons on aliphatic groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ^1H NMR spectroscopy.^[1] In ^{13}C NMR, the chemical

shifts of alkane carbons are sensitive to their local electronic environment and substitution pattern.[\[1\]](#)[\[2\]](#)

This note details the systematic approach to confirming the structure of **5-Ethyl-2,4-dimethylheptane** (Figure 1) through the interpretation of ^1H , $^{13}\text{C}\{^1\text{H}\}$, DEPT-135, COSY, HSQC, and HMBC spectra.

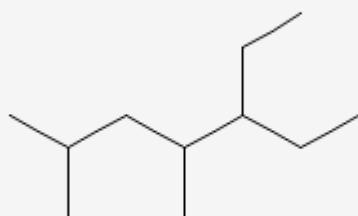


Figure 1. Chemical Structure of **5-Ethyl-2,4-dimethylheptane**.

Predicted NMR Data

Due to the chiral centers at C2 and C4, some protons and methyl groups may be diastereotopic and therefore magnetically non-equivalent, leading to more complex spectra than might be initially anticipated. The predicted data below is an estimation based on empirical rules and data for similar acyclic alkanes. Actual experimental values may vary.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1, H-1'	~ 0.85	d	6H	~ 6.5
H-2	~ 1.70	m	1H	-
H-3a, H-3b	~ 1.15, ~1.30	m	2H	-
H-4	~ 1.50	m	1H	-
H-5	~ 1.25	m	1H	-
H-6a, H-6b	~ 1.35	m	2H	-
H-7	~ 0.88	t	3H	~ 7.0
H-8, H-8'	~ 0.90	d	3H	~ 6.8
H-9a, H-9b	~ 1.40	m	2H	-
H-10	~ 0.86	t	3H	~ 7.2

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (ppm)	DEPT-135
C-1, C-1'	~ 22.5	CH ₃ (positive)
C-2	~ 25.0	CH (positive)
C-3	~ 45.0	CH ₂ (negative)
C-4	~ 32.0	CH (positive)
C-5	~ 48.0	CH (positive)
C-6	~ 25.0	CH ₂ (negative)
C-7	~ 11.0	CH ₃ (positive)
C-8, C-8'	~ 23.0	CH ₃ (positive)
C-9	~ 29.0	CH ₂ (negative)
C-10	~ 14.0	CH ₃ (positive)

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of **5-Ethyl-2,4-dimethylheptane**.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

1. ¹H NMR Spectroscopy

- Pulse Sequence: zg30 or similar single-pulse experiment.

- Spectral Width: 12 ppm (centered around 5 ppm).
- Acquisition Time: 4 seconds.[3]
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.
- Temperature: 298 K.

2. $^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy

- Pulse Sequence: zgpg30 or similar proton-decoupled experiment.
- Spectral Width: 220 ppm (centered around 100 ppm).[4]
- Acquisition Time: 1.5 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024.

3. DEPT-135 Spectroscopy

- Pulse Sequence: DEPT-135 pulse program.
- Description: This experiment is used to differentiate between CH , CH_2 , and CH_3 groups. CH and CH_3 signals will appear as positive peaks, while CH_2 signals will be negative. Quaternary carbons are not observed.[5][6]
- Key Parameters: Standard instrument parameters for DEPT-135.

4. 2D COSY (Correlation Spectroscopy)

- Pulse Sequence: cosygpqf or similar gradient-selected COSY.
- Description: The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[7] Cross-peaks will appear between coupled protons.

- Spectral Width (F1 and F2): 12 ppm.
- Number of Increments (F1): 256.
- Number of Scans per Increment: 8.

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Sequence: hsqcedetgpsisp2.3 or similar edited HSQC.
- Description: The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).^[8] Edited HSQC can also provide multiplicity information, with CH/CH₃ and CH₂ groups appearing as different phases. ^[8]
- Spectral Width (F2 - ¹H): 12 ppm.
- Spectral Width (F1 - ¹³C): 180 ppm.
- Number of Increments (F1): 256.
- Number of Scans per Increment: 16.

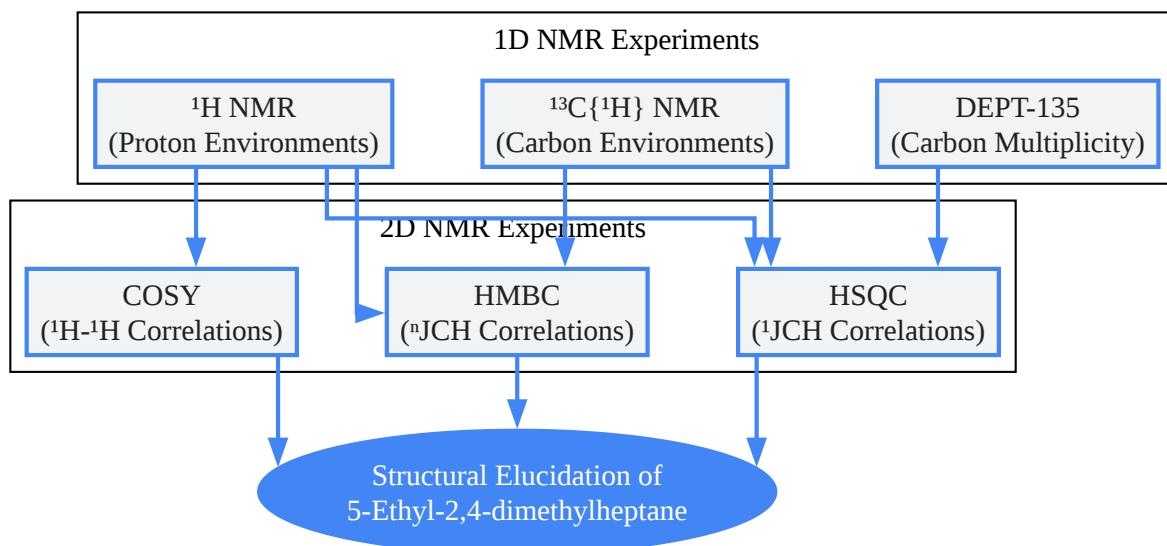
6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Pulse Sequence: hmbcgplpndqf or similar gradient-selected HMBC.
- Description: The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).^{[8][9][10]} This is a cornerstone experiment for elucidating the carbon skeleton.^{[9][10]}
- Spectral Width (F2 - ¹H): 12 ppm.
- Spectral Width (F1 - ¹³C): 180 ppm.
- Number of Increments (F1): 400.
- Number of Scans per Increment: 32.

- Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

Data Interpretation and Visualization

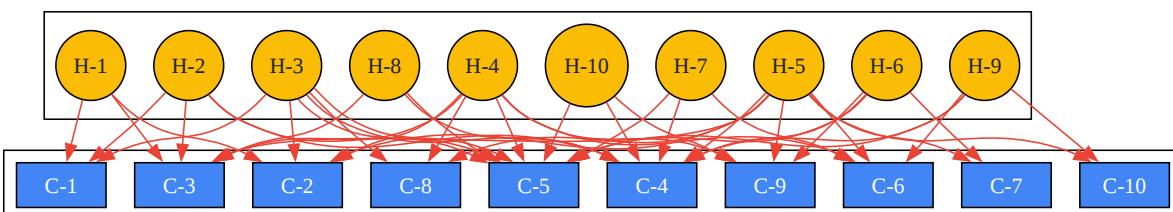
The following diagrams illustrate the logical workflow for structural elucidation and the key correlations expected in the 2D NMR spectra.



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Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Predicted ¹H-¹H COSY correlations for **5-Ethyl-2,4-dimethylheptane**.



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Caption: Key predicted ^2JCH and ^3JCH HMBC correlations.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, as outlined in this document, provides a robust and definitive method for the structural elucidation of **5-Ethyl-2,4-dimethylheptane**. By following the detailed protocols and using the predicted spectral data and correlation diagrams as a guide, researchers can confidently assign all proton and carbon signals, thereby confirming the molecular structure. This approach is broadly applicable to the characterization of a wide range of small organic molecules in academic and industrial research settings.

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